

# Cross-reactivity of EKI-785 with other receptor tyrosine kinases

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## Compound of Interest

Compound Name: *cl-387785*

Cat. No.: *B8008097*

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## EKI-785: A Potent EGFR Inhibitor with High Selectivity

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EKI-785, also known as CL-387,785, is a highly potent and specific irreversible inhibitor of the Epidermal Growth factor Receptor (EGFR), a key player in numerous cancers. With a half-maximal inhibitory concentration (IC<sub>50</sub>) in the picomolar range, EKI-785 stands out for its remarkable affinity and selective action against its primary target. This guide provides a comparative analysis of EKI-785's cross-reactivity profile against other receptor tyrosine kinases (RTKs), supported by available experimental data, to aid researchers and drug development professionals in their evaluation of this compound.

## High Potency Against EGFR

Biochemical assays have consistently demonstrated the exceptional potency of EKI-785 against EGFR. Studies have reported an IC<sub>50</sub> value of approximately 370 pM, indicating a very strong and specific interaction with the EGFR kinase domain.<sup>[1][2][3][4][5]</sup> This irreversible inhibitor covalently binds to a specific cysteine residue within the ATP-binding site of EGFR, leading to a sustained blockade of its signaling activity.

## Cross-Reactivity Profile

While EKI-785 is renowned for its selectivity for EGFR, understanding its potential interactions with other kinases is crucial for a comprehensive assessment of its biological activity and potential off-target effects.

## Activity Against the ErbB Family

EKI-785 has been observed to inhibit cell proliferation in cell lines that overexpress c-erbB-2 (HER2), another member of the ErbB family of receptor tyrosine kinases.<sup>[4]</sup> This suggests a degree of cross-reactivity with HER2. However, detailed quantitative biochemical data, such as a specific IC50 value for HER2, is not consistently reported in publicly available literature, making a direct potency comparison challenging. Further investigation is warranted to fully characterize the inhibitory profile of EKI-785 against other members of the ErbB family, including HER3 and HER4.

## Broader Kinase Selectivity

Information regarding the broader cross-reactivity of EKI-785 across the human kinome is limited in publicly accessible databases and literature. While some early reports suggested a high degree of selectivity with no significant activity against other tested receptor and intracellular tyrosine kinases, comprehensive kinome scan data with quantitative inhibition values for a wide panel of kinases is not readily available.

To provide a clear comparison, the following table summarizes the available quantitative data on EKI-785's inhibitory activity. The lack of data for other RTKs highlights an area where further research is needed for a complete understanding of EKI-785's selectivity.

Kinase Target	IC50 (pM)	Comments
EGFR	370	Primary Target. High Potency. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
c-erbB-2 (HER2)	Data Not Available	Inhibits proliferation of overexpressing cell lines, suggesting activity. <a href="#">[4]</a>
Other RTKs	Data Not Available	

## Experimental Methodologies

The determination of EKI-785's inhibitory activity against EGFR is typically performed using a radiometric kinase assay. The following is a detailed protocol representative of such an assay.

### Radiometric EGFR Kinase Inhibition Assay

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of EKI-785 against EGFR.

**Materials:**

- Recombinant human EGFR kinase domain
- EKI-785 (CL-387,785)
- ATP (Adenosine Triphosphate), [ $\gamma$ -<sup>32</sup>P]ATP
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 2 mM MnCl<sub>2</sub>, 1 mM DTT, 0.1 mg/mL BSA)
- 96-well filter plates
- Phosphoric acid (for washing)
- Scintillation counter

**Procedure:**

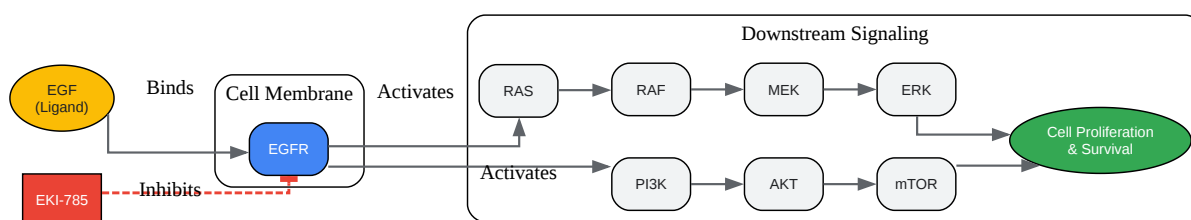
- **Compound Preparation:** Prepare a serial dilution of EKI-785 in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
- **Reaction Setup:** In each well of a 96-well plate, add the assay buffer, the substrate peptide, and the diluted EKI-785 or vehicle control (DMSO).
- **Enzyme Addition:** Add the recombinant EGFR kinase to each well to initiate the pre-incubation. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

- **Initiation of Kinase Reaction:** Start the kinase reaction by adding a mixture of cold ATP and [ $\gamma$ - $^{32}\text{P}$ ]ATP to each well.
- **Incubation:** Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
- **Reaction Termination and Washing:** Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- **Signal Detection:** After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- **Data Analysis:** The amount of incorporated  $^{32}\text{P}$  is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the EKI-785 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

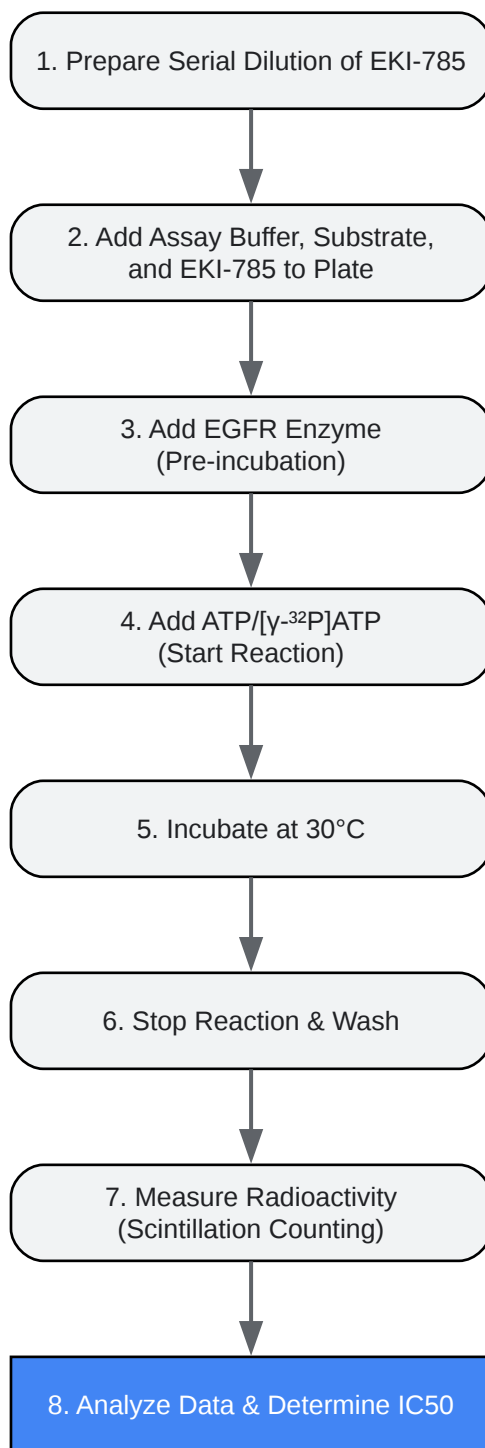
## Visualizing the EGFR Signaling Pathway and Assay Workflow

To further illustrate the context of EKI-785's action and the experimental procedure, the following diagrams are provided.



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Caption: EGFR signaling pathway and the inhibitory action of EKI-785.



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Caption: Workflow for a radiometric kinase inhibition assay.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)